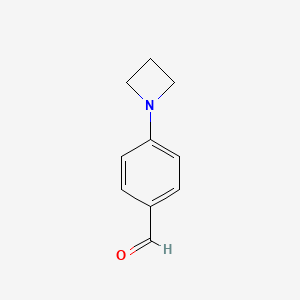

Methyl 6-amino-2-chloro-3-iodoisonicotinate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

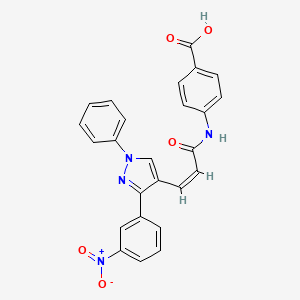

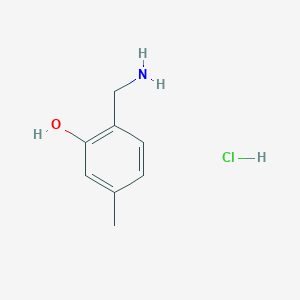

“Methyl 6-amino-2-chloro-3-iodoisonicotinate” is a chemical compound with the molecular formula C7H6ClIN2O2 . It is available for purchase from various chemical suppliers .

Physical And Chemical Properties Analysis

“this compound” has a molecular weight of 312.49 . Unfortunately, other physical and chemical properties like melting point, boiling point, and density were not found in the search results.Applications De Recherche Scientifique

Catalytic Aminocarbonylation

Methyl 6-amino-2-chloro-3-iodoisonicotinate can be utilized in the palladium-catalyzed aminocarbonylation of nitrogen-containing iodo-heteroaromatics. This process allows the synthesis of N-substituted nicotinamide related compounds and 3-pyridyl-glyoxylamides, which are of potential biological importance. These compounds can be obtained through simple and double carbon monoxide insertions. The aminocarbonylation reaction is versatile, with the ability to produce different types of compounds based on the substrate and conditions used (Takács et al., 2007).

Synthesis of Pyridon-3-yl Deoxyribonucleosides

The compound plays a role in the synthesis of pyridon-3-yl deoxyribonucleosides. This process involves the conversion of a protected 6-aminopyridine C-nucleoside intermediate into various derivatives. These synthesized nucleosides, however, exhibit instability and are prone to epimerization and oxidation, which may limit their use in chemical biology (Chapuis et al., 2012).

Applications in Photoinitiating Systems

Novel derivatives of this compound are used as photosensitizers for bimolecular photoinitiating systems. These systems are highly effective under soft irradiation conditions and are versatile for various polymerization processes. The derivatives can initiate radical polymerization of acrylates, cationic photopolymerization of epoxides, synthesis of interpenetrated polymer networks, and thiol-ene photopolymerization processes. These findings are significant for 3D printing photopolymerization processes and the development of new photoredox photoinitiating systems (Tomal et al., 2019).

Propriétés

IUPAC Name |

methyl 6-amino-2-chloro-3-iodopyridine-4-carboxylate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6ClIN2O2/c1-13-7(12)3-2-4(10)11-6(8)5(3)9/h2H,1H3,(H2,10,11) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UGYOXHGXLHLSCT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC(=NC(=C1I)Cl)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6ClIN2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

312.49 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[(Pyridin-2-ylmethyl)amino]ethanesulfonamide oxalate](/img/no-structure.png)

![(E)-6-methyl-3-nitro-2-oxo-1,2-dihydropyridin-4-yl 3-(benzo[d][1,3]dioxol-5-yl)acrylate](/img/structure/B2440190.png)

![2-chloro-N-[(3,4-dimethoxyphenyl)methyl]-N-methylacetamide](/img/structure/B2440197.png)